molecular formula C10H13N5O2 B2439346 N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1210839-90-9

N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)acetamide

Katalognummer B2439346
CAS-Nummer: 1210839-90-9
Molekulargewicht: 235.247
InChI-Schlüssel: YDFAPYHPNGDIJX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the oxadiazole family and has been studied for its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Coordination Complexes and Antioxidant Activity

The study of pyrazole-acetamide derivatives, including their synthesis and characterization, has led to the creation of novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, as determined by various in vitro assays. The solid-state structure of these complexes, established by single crystal X-ray crystallography, indicates their potential for contributing to the understanding of hydrogen bonding's impact on the self-assembly process. This research highlights the relevance of pyrazole-acetamide derivatives in developing compounds with antioxidant properties (Chkirate et al., 2019).

Inhibitor Labeling

A novel and selective five-lipoxygenase activity protein (FLAP) inhibitor has been synthesized, demonstrating excellent pharmacokinetic properties. The inhibitor's synthesis, labeled with carbon-14 and deuterium, underscores the compound's potential in research and therapeutic applications, particularly in the study of inflammatory processes (Latli et al., 2015).

Pharmacological Evaluation of Heterocyclic Derivatives

The computational and pharmacological evaluation of novel derivatives, including 1,3,4-oxadiazole and pyrazole compounds, has been conducted. These compounds show varied biological activities, including toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Their interaction with key biological targets such as epidermal growth factor receptor (EGFR), tubulin, and cyclooxygenase-2 (COX-2) provides insight into their potential therapeutic applications (Faheem, 2018).

Nucleoside Analogs and Conformational Analysis

Research on the synthesis of novel pyrazolo[1, 5-C]pyrimidine C-nucleoside and its conformational analysis by NMR spectroscopy offers insights into the structural preferences of these molecules in solution. Such studies are foundational for understanding the biological activity and potential pharmaceutical applications of nucleoside analogs (Prhavc et al., 1999).

Crystal Structures and Computational Studies

The unexpected synthesis of novel 2-pyrone derivatives and their characterization through crystal structures, Hirshfeld surface analysis, and computational studies highlight the intricate molecular interactions that govern the crystalline arrangement of these compounds. Such research contributes to the field of crystal engineering and the design of materials with specific properties (Sebhaoui et al., 2020).

Eigenschaften

IUPAC Name

N-[5-(1-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2/c1-6(2)15-5-4-8(14-15)9-12-13-10(17-9)11-7(3)16/h4-6H,1-3H3,(H,11,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFAPYHPNGDIJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC(=N1)C2=NN=C(O2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.